3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride
Overview
Description
“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C10H12ClN3O2S and a molecular weight of 273.74 . It is a derivative of morpholine, a common motif in many pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiophene ring, a five-membered ring made up of one sulfur atom . It also contains an oxadiazole ring, a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, providing valuable insights into its molecular structure. For instance, a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized using NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, demonstrating its potential for further scientific research applications (Mamatha S.V et al., 2019).
Biological Activity
- Studies have shown that derivatives of 1,3,4-oxadiazole, which include the compound , display a range of biological activities. This includes antibacterial, antimalarial, anti-inflammatory, antioxidant, antipyretic, and antihypertensive activities. These properties suggest a wide range of potential applications in medical and pharmaceutical research (M. Somashekhar & R. Kotnal, 2020).
Antimicrobial Properties
- Various studies have synthesized and tested similar compounds for their antimicrobial properties. For example, the synthesis and antibacterial studies of some novel 2-(coumarin-3-yl)-5-mercapto-1,3,4-oxadiazoles, which were tested against different microorganisms, revealed significant antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Amit C. Patel et al., 2010).
Potential in Anticancer Research
- The 1,2,4-oxadiazole derivatives, including compounds structurally related to the one , have been explored for their potential as anticancer agents. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer in cancer cell lines, indicating its potential in anticancer research (Han-Zhong Zhang et al., 2005).
Photophysical and Optoelectronic Applications
- Thiophene substituted 1,3,4-oxadiazole derivatives, which are closely related to the compound of interest, have been studied for their photophysical properties, suggesting their potential use in photonic, sensor, and optoelectronic devices (L. Naik et al., 2019).
properties
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-2-8(16-5-1)9-12-10(15-13-9)7-6-14-4-3-11-7;/h1-2,5,7,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLQTZIAOZKQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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